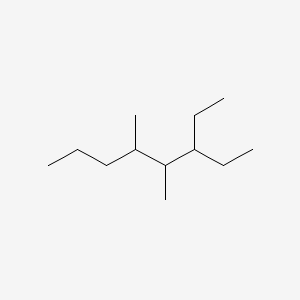

3-Ethyl-4,5-dimethyloctane

Description

Structure

3D Structure

Properties

CAS No. |

62183-72-6 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-4,5-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-9-10(4)11(5)12(7-2)8-3/h10-12H,6-9H2,1-5H3 |

InChI Key |

MNDPOEACQSQPCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 3-Ethyl-4,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Characteristics

The physical properties of 3-Ethyl-4,5-dimethyloctane are primarily determined by its molecular structure and the nature of its intermolecular forces, which are predominantly weak van der Waals forces (London dispersion forces).

Table 1: Summary of Physical Characteristics of this compound

| Physical Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| Boiling Point | Data not available in public literature. Predicted to be lower than its straight-chain isomer, n-dodecane, due to its branched structure.[4][5][6] | - |

| Melting Point | Data not available in public literature. The melting point of branched alkanes is influenced by molecular packing efficiency. | - |

| Density | Data not available in public literature. Alkanes are generally less dense than water.[5][6] | - |

| Refractive Index | Data not available in public literature. | - |

| Solubility in Water | Insoluble. | [4] |

| Solubility in Organic Solvents | Soluble in non-polar organic solvents. | [4] |

Detailed Discussion of Physical Properties

Molecular Structure and Isomerism

This compound is one of the numerous isomers of dodecane (C₁₂H₂₆). Its structure consists of an eight-carbon (octane) backbone with an ethyl group at the third carbon position and methyl groups at the fourth and fifth carbon positions. The branching in its structure significantly influences its physical properties compared to its straight-chain counterpart, n-dodecane.

Boiling Point

The boiling point of alkanes increases with the number of carbon atoms. However, for isomers with the same number of carbons, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of the London dispersion forces results in a lower boiling point compared to the straight-chain isomer.[4][5][6] While a specific experimental value for this compound's boiling point is not publicly available, it is expected to be lower than that of n-dodecane (216.3 °C).

Melting Point

The melting point of alkanes is influenced by the efficiency of crystal lattice packing. More symmetrical and compact molecules tend to have higher melting points. The melting point of this compound would depend on how well its branched structure allows it to pack into a solid lattice.

Density

As a general rule, liquid alkanes are less dense than water.[5][6] The density of this compound is expected to be in the typical range for liquid branched alkanes.

Solubility

The nonpolar nature of alkanes governs their solubility. This compound is insoluble in polar solvents like water because the strong hydrogen bonds between water molecules are not overcome by the weak van der Waals interactions that would form with the alkane.[4] Conversely, it is readily soluble in non-polar organic solvents such as benzene, toluene, and other hydrocarbons, following the principle of "like dissolves like."[4]

Experimental Protocols for Determination of Physical Characteristics

The following are standard experimental methodologies for determining the key physical properties of liquid alkanes like this compound.

Boiling Point Determination

Method: Distillation or Capillary Method.

Protocol (Capillary Method):

-

A small amount of the liquid sample is placed in a capillary tube, which is then sealed at one end.

-

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).

-

The bath is heated gradually. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Density Determination

Method: Pycnometry or Vibrating Tube Densimetry.

Protocol (Pycnometry):

-

A pycnometer (a small glass flask with a precise volume) is weighed empty.

-

It is then filled with the liquid sample, and any excess is carefully removed.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Refractive Index Determination

Method: Refractometry.

Protocol:

-

A few drops of the liquid sample are placed on the prism of an Abbé refractometer.

-

Light is passed through the sample, and the boundary line between the light and dark fields is observed through the eyepiece.

-

The instrument is adjusted until the boundary line is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and primarily dictated by its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelationship of this compound's physical properties.

Conclusion

This compound, a branched C12 alkane, exhibits physical characteristics typical of its class, including insolubility in water and solubility in non-polar organic solvents. While specific experimental data for its boiling point, melting point, density, and refractive index are not readily found in public scientific literature, established principles of organic chemistry allow for qualitative predictions based on its molecular structure. The experimental protocols described provide a framework for the precise determination of these properties, which would be valuable for its application in research and development. Further investigation into specialized chemical databases may yield the specific quantitative data required for more in-depth applications.

References

- 1. This compound | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Ethyl-4,5-dimethyloctane is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. As a highly branched alkane, its synthesis requires strategic C-C bond formation to achieve the desired substitution pattern. This document outlines two plausible synthetic pathways for the preparation of this compound, leveraging well-established organometallic methodologies. The proposed routes are based on the Grignard reaction and the Corey-House synthesis, offering versatility in precursor selection and reaction control. Detailed hypothetical experimental protocols and logical workflow diagrams are provided to guide researchers in the potential synthesis of this target molecule.

Introduction

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections of the target molecule, this compound, are considered to devise plausible forward synthetic routes.

-

Pathway 1: Grignard Reagent Addition to a Ketone. This approach involves the formation of a key C-C bond by the nucleophilic attack of a Grignard reagent on a ketone. The resulting tertiary alcohol is then deoxygenated to yield the final alkane.

-

Pathway 2: Corey-House Synthesis. This method utilizes a lithium dialkylcuprate reagent to couple with an alkyl halide, forming a new C-C bond. This pathway is particularly useful for the formation of unsymmetrical alkanes.

Pathway 1: Synthesis via Grignard Reaction

This pathway constructs the carbon skeleton of this compound through the addition of a Grignard reagent to a strategically chosen ketone. The subsequent steps involve the removal of the hydroxyl group to afford the target alkane.

Logical Workflow

Caption: Grignard-based synthesis of this compound.

Experimental Protocol

Step 1: Preparation of sec-Pentylmagnesium bromide (Grignard Reagent)

-

All glassware must be thoroughly dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2-bromopentane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromopentane solution to the magnesium. The reaction is initiated, which is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added.

-

Once the reaction has started, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

Step 2: Reaction with 4-methylhexan-3-one

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4-methylhexan-3-one in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3-Ethyl-4,5-dimethyloctan-4-ol.

Step 3 & 4: Dehydration and Hydrogenation

-

The crude alcohol is mixed with a catalytic amount of a strong acid, such as sulfuric acid.

-

The mixture is heated to induce dehydration, and the resulting alkene products are distilled from the reaction mixture.

-

The collected alkene mixture is then dissolved in a suitable solvent like ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or GC).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by fractional distillation.

Pathway 2: Synthesis via Corey-House Reaction

The Corey-House synthesis is an excellent method for coupling two different alkyl groups. This pathway involves the preparation of a lithium dialkylcuprate which then reacts with an alkyl halide.

Logical Workflow

Caption: Corey-House synthesis of this compound.

Experimental Protocol

Step 1 & 2: Preparation of Lithium di-sec-butylcuprate (Gilman Reagent)

-

Under a dry inert atmosphere, freshly cut lithium metal is added to a flask containing a suitable solvent such as pentane.

-

A solution of 2-bromobutane in pentane is added dropwise to the lithium dispersion. The reaction is exothermic and should be controlled with cooling.

-

After the lithium is consumed, the resulting solution of sec-butyllithium is cannulated to a separate flask.

-

The sec-butyllithium solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

Copper(I) iodide is added portion-wise as a solid to the stirred alkyllithium solution. The reaction mixture typically turns dark as the Gilman reagent, lithium di-sec-butylcuprate, is formed.

Step 3: Coupling with 3-bromo-4-methylhexane

-

A solution of 3-bromo-4-methylhexane in an ethereal solvent (like diethyl ether or THF) is added dropwise to the freshly prepared Gilman reagent at low temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with an organic solvent (e.g., diethyl ether or pentane).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation to yield pure this compound.

Data Presentation

As no experimental data for the synthesis of this compound has been reported, quantitative data cannot be provided. However, the following table presents typical yields for the key reaction types discussed, based on analogous reactions in the literature.

| Reaction Type | Key Transformation | Typical Yield (%) |

| Grignard Addition | R-MgX + R'COR'' -> R-C(OH)R'R'' | 60 - 90 |

| Alkene Hydrogenation | C=C -> C-C | > 95 |

| Corey-House Coupling | R₂CuLi + R'-X -> R-R' | 50 - 80 |

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Conclusion

The synthesis of this compound, while not explicitly described in the scientific literature, can be confidently approached using established synthetic methodologies. Both the Grignard-based pathway and the Corey-House synthesis offer feasible routes to the target molecule. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. The protocols and workflows provided in this guide serve as a comprehensive starting point for researchers aiming to synthesize this and other similarly complex branched alkanes. Careful execution of these multi-step syntheses, with appropriate purification and characterization at each stage, will be crucial for a successful outcome.

3-Ethyl-4,5-dimethyloctane: A Synthetic Compound Awaiting Discovery in Nature

An extensive review of scientific literature and chemical databases reveals no documented natural sources of the branched alkane 3-Ethyl-4,5-dimethyloctane. This technical guide addresses the current state of knowledge regarding this compound, outlines the methodologies that would be employed for its discovery and characterization in natural samples, and situates it within the broader context of branched alkane research. While this molecule is indexed in chemical libraries, its presence as a naturally occurring product in plants, animals, or microorganisms has not been reported.

Physicochemical Properties

While devoid of a known natural origin, the fundamental physicochemical properties of this compound have been computationally predicted and are available in chemical databases. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Registry Number | 62183-72-6 | NIST WebBook[2] |

| IUPAC Name | This compound | PubChem[1] |

Hypothetical Experimental Workflow for Identification

Should future research suggest the presence of this compound in a natural sample, a standardized analytical workflow would be initiated to confirm its identity and quantity. The following protocol describes a general approach for the extraction, separation, and identification of volatile and semi-volatile hydrocarbons from a biological matrix.

Experimental Protocol: Isolation and Identification of Branched Alkanes from a Natural Source

-

Sample Preparation and Extraction:

-

A known mass of the source material (e.g., plant leaves, insect cuticle, microbial culture) is homogenized.

-

For volatile compounds, headspace solid-phase microextraction (HS-SPME) may be employed. The sample is heated in a sealed vial, and a coated fiber is exposed to the headspace to adsorb volatile and semi-volatile analytes.

-

Alternatively, solvent extraction using a non-polar solvent such as hexane or dichloromethane can be performed. The solvent is then concentrated under a gentle stream of nitrogen.

-

-

Fractionation (Optional):

-

The crude extract may be fractionated using column chromatography on silica gel or alumina to separate hydrocarbons from more polar compounds. A non-polar solvent is used to elute the alkane fraction.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The concentrated extract or the alkane fraction is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp from a low to a high temperature to elute a wide range of compounds.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

-

Compound Identification:

-

The retention time of the unknown peak in the chromatogram is compared to that of an authentic standard of this compound, if available.

-

The mass spectrum of the unknown compound is compared to a reference library (e.g., NIST, Wiley) and to the mass spectrum of the authentic standard. Key fragment ions characteristic of the molecule's structure are used for confirmation.

-

-

Quantification:

-

An internal standard (a known amount of a compound not present in the sample, often a deuterated analog) is added to the sample before extraction.

-

A calibration curve is generated using known concentrations of the authentic standard.

-

The concentration of this compound in the sample is calculated by comparing its peak area to that of the internal standard and using the calibration curve.

-

Below is a conceptual diagram of the experimental workflow for identifying a novel natural product.

Discussion and Future Perspectives

The absence of this compound in the known natural product literature does not entirely preclude its existence in an uninvestigated species or its production under specific environmental conditions. Many complex mixtures of hydrocarbons in nature are not fully characterized, and minor components can easily be overlooked.

Branched alkanes, in general, are widespread in nature. They are significant components of the epicuticular waxes of insects, where they play a crucial role in preventing water loss and in chemical communication. They are also found in the volatile emissions of some plants and are produced by certain microorganisms. The biosynthesis of these compounds typically involves the elongation of fatty acid precursors with the incorporation of methylmalonyl-CoA or ethylmalonyl-CoA to introduce methyl or ethyl branches.

The specific substitution pattern of this compound would require a unique biosynthetic pathway. Future research in microbial metabolomics or the chemical ecology of newly discovered species could potentially lead to the identification of this and other novel branched alkanes. Advances in high-resolution mass spectrometry and multidimensional gas chromatography are enabling more detailed characterization of complex natural extracts, increasing the likelihood of discovering previously unidentified minor components.

Conclusion

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-4,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure contains three chiral centers, giving rise to a total of eight possible stereoisomers. The spatial arrangement of the substituents around these stereocenters dictates the molecule's three-dimensional shape, which can have significant implications in fields such as drug development and materials science, where molecular recognition is key. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their configurational analysis, hypothetical physicochemical properties, and detailed protocols for their separation and characterization.

Stereochemical Analysis

The structure of this compound possesses three chiral centers at carbons 3, 4, and 5. The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. In this case, with n=3, there are 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.

The absolute configuration at each chiral center can be assigned as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. The eight stereoisomers are therefore:

-

(3R,4R,5R)-3-Ethyl-4,5-dimethyloctane

-

(3S,4S,5S)-3-Ethyl-4,5-dimethyloctane

-

(3R,4R,5S)-3-Ethyl-4,5-dimethyloctane

-

(3S,4S,5R)-3-Ethyl-4,5-dimethyloctane

-

(3R,4S,5R)-3-Ethyl-4,5-dimethyloctane

-

(3S,4R,5S)-3-Ethyl-4,5-dimethyloctane

-

(3R,4S,5S)-3-Ethyl-4,5-dimethyloctane

-

(3S,4R,5R)-3-Ethyl-4,5-dimethyloctane

Data Presentation: Hypothetical Physicochemical Properties

| Stereoisomer Configuration | Relationship | Hypothetical Boiling Point (°C) | Hypothetical Optical Rotation [α]ᴅ |

| (3R,4R,5R) | Enantiomer of (3S,4S,5S) | 215.2 | +x |

| (3S,4S,5S) | Enantiomer of (3R,4R,5R) | 215.2 | -x |

| (3R,4R,5S) | Enantiomer of (3S,4S,5R) | 214.8 | +y |

| (3S,4S,5R) | Enantiomer of (3R,4R,5S) | 214.8 | -y |

| (3R,4S,5R) | Enantiomer of (3S,4R,5S) | 216.1 | +z |

| (3S,4R,5S) | Enantiomer of (3R,4S,5R) | 216.1 | -z |

| (3R,4S,5S) | Enantiomer of (3S,4R,5R) | 215.5 | +w |

| (3S,4R,5R) | Enantiomer of (3R,4S,5S) | 215.5 | -w |

Experimental Protocols

Protocol 1: Separation of Stereoisomers by Chiral Gas Chromatography (GC)

This protocol outlines a method for the analytical separation of the eight stereoisomers of this compound.

1. Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., β-cyclodextrin-based stationary phase).

2. GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 2 °C/minute to 150 °C.

-

Hold at 150 °C for 10 minutes.

-

-

Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

3. Sample Preparation:

-

A racemic mixture of this compound is synthesized via a non-stereoselective route.

-

The crude product is purified by fractional distillation.

-

The purified mixture is dissolved in hexane to a concentration of 1 mg/mL.

4. Data Analysis:

-

The retention times of the eight stereoisomers are recorded.

-

Peak areas are integrated to determine the relative abundance of each isomer in the mixture.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

This protocol describes the characterization of the separated stereoisomers.

1. Instrumentation:

-

High-resolution NMR spectrometer (¹H NMR and ¹³C NMR).

-

Gas chromatograph-mass spectrometer (GC-MS).

2. NMR Analysis:

-

Each separated stereoisomer is collected from the chiral GC effluent and dissolved in deuterated chloroform (CDCl₃).

-

¹H and ¹³C NMR spectra are acquired. While the spectra of all stereoisomers are expected to be very similar due to identical connectivity, subtle differences in chemical shifts may be observable for diastereomers due to their different spatial arrangements.

3. Mass Spectrometry Analysis:

-

The GC-MS is operated under the same chromatographic conditions as in Protocol 1.

-

Electron ionization (EI) mass spectra are obtained for each separated isomer. All stereoisomers are expected to show identical mass spectra, with a molecular ion peak corresponding to the molecular weight of this compound (170.33 g/mol ) and a characteristic fragmentation pattern.[1]

Visualizations

References

A Technical Guide to the Thermochemical Properties of 3-Ethyl-4,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the thermochemical data for 3-Ethyl-4,5-dimethyloctane (CAS Registry Number: 62183-72-6).[1][2] Due to a lack of available direct experimental measurements for this specific branched alkane, this guide focuses on established computational and estimation methodologies for determining its thermochemical properties. Detailed protocols for these methods are presented, along with a summary of estimated data in a structured format. Visual diagrams are provided to illustrate key computational workflows.

Introduction

This guide outlines the primary methodologies used to estimate these vital parameters, providing a framework for researchers to derive reliable thermochemical data in the absence of direct experimental values.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K. These values are derived using group additivity methods, which are a common and reliable approach for estimating the thermochemical properties of organic compounds.[5]

| Property | Symbol | Estimated Value | Units |

| Enthalpy of Formation | ΔfH° | -345.8 | kJ/mol |

| Standard Entropy | S° | 568.2 | J/mol·K |

| Heat Capacity (Constant Pressure) | Cₚ | 313.7 | J/mol·K |

Note: These values are estimations and should be used with an understanding of the underlying methodology. The uncertainty in group additivity methods is typically within a few kJ/mol for enthalpy and J/mol·K for entropy and heat capacity.

Methodologies for Determining Thermochemical Data

In the absence of direct experimental data for this compound, two primary approaches are utilized: experimental methods applied to similar compounds and computational/estimation methods.

While no specific experimental data for this compound was found, the following are common experimental techniques used to determine the thermochemical properties of alkanes:

-

Calorimetry: Combustion calorimetry is a primary method for determining the enthalpy of formation of organic compounds. The substance is burned in a constant-volume container (a bomb calorimeter) with excess oxygen, and the heat released is measured.

-

Vapor Pressure Measurement: The Clausius-Clapeyron equation allows for the calculation of the enthalpy of vaporization from vapor pressure measurements at different temperatures.[6] Techniques such as torsion effusion are used for compounds with low volatility.[6]

-

Spectroscopy: Statistical mechanics, combined with molecular parameters obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy for vibrational frequencies), can be used to calculate entropy and heat capacity.

Given the scarcity of experimental data for complex alkanes, computational and estimation methods are invaluable.[3][4]

3.2.1. Group Additivity Method

This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[5] The Benson group additivity method is a widely used second-order approach that considers the nearest neighbors of each group.[5]

Protocol for Group Additivity Estimation of Enthalpy of Formation (ΔfH°):

-

Deconstruct the Molecule: Break down the this compound molecule into its constituent Benson groups.

-

Sum Group Contributions: Add the established enthalpy contributions for each group.

-

Apply Corrections: Incorporate any necessary corrections for stereoisomerism or steric strain. For alkanes, corrections for gauche interactions and methyl repulsions may be needed.[5]

The logical workflow for applying the group additivity method is illustrated in the diagram below.

Caption: Workflow for the Group Additivity Method.

3.2.2. Ab Initio and Density Functional Theory (DFT) Calculations

Modern quantum chemical methods can predict molecular thermochemical data with high accuracy.[7] These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[8]

-

Ab Initio Methods: These are based on first principles without empirical parameters. High-level methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) provide results approaching "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol).[7][9]

-

Density Functional Theory (DFT): This approach uses the electron density to calculate the energy of a system, offering a good balance between accuracy and computational cost.[8]

Protocol for Isodesmic Reaction Calculations:

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[7][10] This approach is highly effective for calculating the enthalpy of formation of a target molecule (like this compound) by leveraging accurate experimental data for simpler, related molecules.

-

Define an Isodesmic Reaction: Construct a balanced reaction where this compound is the product, and the reactants are simpler alkanes with known experimental thermochemical data.

-

Computational Energy Calculation: Use a reliable quantum chemical method (e.g., DFT with a suitable functional like B3LYP, or a higher-level ab initio method) to calculate the electronic energy of all species in the isodesmic reaction.

-

Calculate Reaction Enthalpy: Determine the enthalpy of the isodesmic reaction from the computed electronic energies.

-

Calculate Enthalpy of Formation: Use the calculated reaction enthalpy and the known experimental enthalpies of formation of the other species in the reaction to derive the enthalpy of formation of the target molecule.

The following diagram illustrates the isodesmic reaction approach.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Prediction of Thermochemical Properties of Long-Chain Alkanes Using Linear Regression: Application to Hydroisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. srd.nist.gov [srd.nist.gov]

- 6. umsl.edu [umsl.edu]

- 7. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. Computational Study of the Reactions of H Atoms With Chlorinated Alkanes Isodesmic Reactions for Transition States | NIST [nist.gov]

Methodological & Application

Application Notes and Protocols for the Gas Chromatography Analysis of 3-Ethyl-4,5-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated branched alkane hydrocarbon. The analysis of such compounds is crucial in various fields, including geochemistry, environmental science, and the petroleum industry, for source identification and quality control. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile hydrocarbons like this compound. This document provides a detailed protocol for its analysis using gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

The separation of branched alkane isomers can be challenging due to their similar boiling points and polarities.[1][2] Therefore, a high-resolution capillary column and optimized temperature programming are essential for achieving adequate separation. Non-polar stationary phases are typically employed for the analysis of alkanes, where elution is primarily governed by the boiling point of the analytes.[3] Branched alkanes generally have lower boiling points than their linear counterparts and thus elute earlier.

Experimental Protocols

This section details the necessary steps for the analysis of this compound, from sample preparation to data acquisition.

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a volatile, high-purity solvent such as n-hexane or pentane.

-

Working Standards: Create a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Dilution: If analyzing a complex mixture, dilute the sample in the chosen solvent to bring the concentration of this compound and other analytes of interest within the calibration range of the instrument.

2. Gas Chromatography (GC) Method

The following GC conditions are recommended for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Injector | Split/Splitless |

| Injector Temperature: 250°C | |

| Injection Volume: 1 µL | |

| Split Ratio: 50:1 (can be adjusted based on concentration) | |

| Carrier Gas | Helium or Hydrogen, 99.999% purity |

| Flow Rate: 1.0 mL/min (Constant Flow) | |

| Column | Non-polar capillary column (e.g., HP-5ms, DB-1ms, or equivalent) |

| Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness | |

| Oven Temperature Program | Initial Temperature: 50°C, hold for 2 minutes |

| Ramp Rate 1: 5°C/min to 150°C | |

| Ramp Rate 2: 10°C/min to 250°C, hold for 5 minutes | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| FID Temperature: 300°C | |

| MS Transfer Line Temperature: 280°C | |

| MS Ion Source Temperature: 230°C | |

| MS Quadrupole Temperature: 150°C | |

| Scan Range: m/z 40-300 |

Rationale for Method Parameters:

-

Injector: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks. The injector temperature is set high enough to ensure rapid and complete vaporization of the sample.

-

Column: A non-polar column is ideal for separating hydrocarbons based on their boiling points. The specified dimensions provide a good balance between resolution and analysis time.

-

Oven Temperature Program: A temperature program is crucial for separating a mixture of hydrocarbons with a range of boiling points.[4][5] The initial low temperature allows for the separation of more volatile components, while the gradual increase in temperature elutes the higher-boiling compounds in a reasonable time with good peak shape.[6]

-

Detector: An FID is a robust and sensitive detector for hydrocarbons. A mass spectrometer provides definitive identification based on the mass spectrum of the compound.

Data Presentation

The retention of alkanes on a non-polar GC column is highly reproducible and can be expressed using Kovats retention indices (RI). The RI relates the retention time of an analyte to that of n-alkanes eluting before and after it.

Table 1: Expected Kovats Retention Indices of this compound and Related Dodecane Isomers on a Non-Polar Stationary Phase.

| Compound | CAS Number | Kovats Retention Index (RI) |

| n-Dodecane | 112-40-3 | 1200 |

| 2-Methyldodecane | 1560-97-0 | ~1288 |

| 3-Ethyl-2,7-dimethyloctane | 62183-55-5 | ~1180[7] |

| This compound | 62183-72-6 | Not available, estimated to be between 1150 and 1250 |

| 3,4,5,6-Tetramethyloctane | Not available | ~1101 |

Mandatory Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

Caption: Workflow for the GC analysis of this compound.

References

- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 2. vurup.sk [vurup.sk]

- 3. gcms.cz [gcms.cz]

- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 5. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. The Kovats Retention Index: 3-Ethyl-2,7-dimethyloctane (C12H26) [pherobase.com]

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethyl-4,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] The analysis of branched alkanes by mass spectrometry is a powerful tool for structural elucidation. Under electron ionization (EI), these molecules undergo characteristic fragmentation, primarily driven by the stability of the resulting carbocations. Cleavage is favored at branching points, leading to the formation of more stable secondary and tertiary carbocations.[3][4] Consequently, the mass spectra of branched alkanes exhibit distinct patterns of fragment ions that can be used to deduce the original structure.

Predicted Fragmentation of this compound

The structure of this compound features multiple branching points, which will dictate its fragmentation pattern. The molecular ion (M⁺) is expected to be of low abundance or absent, a common characteristic for highly branched alkanes.[5][6] The primary fragmentation will occur via C-C bond cleavage at the branching points to yield the most stable carbocations.

The logical fragmentation pathways are initiated by the loss of alkyl radicals from the parent molecule. The most favored cleavages will result in the formation of tertiary and secondary carbocations. The relative abundance of the resulting fragment ions is directly related to the stability of the carbocation and the neutral radical lost.

Key Predicted Fragmentation Cleavages:

-

Cleavage α to the ethyl group (C3-C4 bond): Loss of a propyl radical (C₃H₇•, 43 u) to form a secondary carbocation at m/z 127, or loss of an octyl radical (C₈H₁₇•, 113 u) to form a secondary carbocation at m/z 57.

-

Cleavage between the methyl groups (C4-C5 bond): This cleavage can lead to various fragments. For instance, loss of a C₇H₁₅• radical would result in a fragment ion at m/z 99.

-

Cleavage α to the methyl group at C4: Loss of a butyl radical (C₄H₉•, 57 u) to form a tertiary carbocation at m/z 113.

-

Cleavage α to the methyl group at C5: Loss of a propyl radical (C₃H₇•, 43 u) to form a tertiary carbocation at m/z 127.

-

Loss of the largest alkyl group: A general rule in the fragmentation of branched alkanes is the preferential loss of the largest substituent at a branch point.[6] In this case, cleavage at C3 could lead to the loss of a C₅H₁₁ radical, yielding a fragment at m/z 99.

Based on these principles, a predicted table of the major fragment ions and their estimated relative abundances is presented below. The base peak is predicted to be m/z 57, corresponding to the stable C₄H₉⁺ (tert-butyl) cation, a common feature in the spectra of branched alkanes.

Data Presentation

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Possible Origin (Loss from Molecular Ion) | Predicted Relative Abundance (%) |

| 43 | [C₃H₇]⁺ | Cleavage of C-C bonds | 40 |

| 57 | [C₄H₉]⁺ | Cleavage at C3-C4 bond (loss of C₈H₁₇•) | 100 (Base Peak) |

| 71 | [C₅H₁₁]⁺ | Cleavage of larger fragments | 60 |

| 85 | [C₆H₁₃]⁺ | Cleavage of larger fragments | 30 |

| 99 | [C₇H₁₅]⁺ | Cleavage at C4-C5 bond (loss of C₅H₁₁•) | 25 |

| 113 | [C₈H₁₇]⁺ | Cleavage at C4 (loss of C₄H₉•) | 15 |

| 127 | [C₉H₁₉]⁺ | Cleavage at C3/C5 (loss of C₃H₇•) | 20 |

| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl radical (C₂H₅•) | 5 |

| 170 | [C₁₂H₂₆]⁺• | Molecular Ion | <1 |

Experimental Protocol: GC-MS Analysis of Branched Alkanes

This protocol outlines a general procedure for the analysis of this compound and similar branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Dissolve the sample in a high-purity volatile solvent such as hexane or pentane to a final concentration of approximately 10-100 µg/mL.

-

Ensure the sample is free of particulate matter by filtration if necessary.

2. GC-MS Instrumentation:

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

GC Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer: An electron ionization (EI) mass spectrometer capable of scanning a mass range of m/z 35-500.

3. GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 35-500

4. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the acquired spectrum with the predicted fragmentation pattern and data in Table 1.

-

Utilize mass spectral libraries (e.g., NIST, Wiley) to aid in the identification of co-eluting compounds and to compare with spectra of known isomers.

Visualization of Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways of this compound.

Caption: Predicted fragmentation of this compound.

Conclusion

The mass spectrum of this compound is predicted to be characterized by significant fragmentation, with a weak or absent molecular ion peak. The most abundant fragment ions are expected to arise from cleavages at the branching points, leading to the formation of stable carbocations. The provided data and experimental protocol serve as a valuable resource for the identification and characterization of this and other highly branched alkanes in various research and industrial applications. The predicted fragmentation pattern can guide the interpretation of experimental data where reference spectra are unavailable.

References

Application Notes and Protocols for 3-Ethyl-4,5-dimethyloctane as a Nonpolar Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4,5-dimethyloctane is a highly branched aliphatic hydrocarbon with the molecular formula C12H26.[1][2] As a nonpolar solvent, it offers a unique set of properties that make it a valuable tool in various research, analytical, and formulation applications. Its branched structure results in a lower freezing point and viscosity compared to its linear isomer, n-dodecane, while maintaining a similar boiling point and nonpolar character. These characteristics can be advantageous in processes requiring good fluidity at lower temperatures and selective solubility for nonpolar compounds.

This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting, with a focus on its potential applications in drug development and analytical sciences.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is essential for its effective application. Below is a summary of the key physicochemical properties of this compound, alongside a comparison with other common nonpolar solvents. Please note that experimental data for this compound is limited; therefore, some values are estimated based on the properties of isomeric C12H26 alkanes and general trends in hydrocarbon chemistry.

Table 1: Physicochemical Properties of this compound and Common Nonpolar Solvents

| Property | This compound | n-Dodecane | Hexane | Toluene | Chloroform |

| Molecular Formula | C12H26[1][2] | C12H26[3] | C6H14 | C7H8 | CHCl3 |

| Molecular Weight ( g/mol ) | 170.33[1][2] | 170.33[3] | 86.18 | 92.14 | 119.38 |

| Boiling Point (°C) | ~190-210 (estimated) | 216.3[3] | 68.7 | 110.6 | 61.2 |

| Density (g/mL at 20°C) | ~0.75-0.77 (estimated) | 0.75 | 0.655 | 0.867 | 1.48 |

| Viscosity (cP at 20°C) | ~1.0-1.5 (estimated) | 1.34[4] | 0.294 | 0.59 | 0.58 |

| Dielectric Constant (at 20°C) | ~2.0 (estimated)[5][6][7][8] | 2.01 | 1.88 | 2.38 | 4.81 |

| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble | Slightly Soluble |

Disclaimer: Estimated values are based on data for isomers and established physicochemical trends for alkanes. Actual experimental values may vary.

Synthesis

Commercial availability of this compound may be limited. For research purposes, it can be synthesized through various established methods for creating highly branched alkanes. A common approach involves a Grignard reaction followed by dehydration and hydrogenation.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Applications and Protocols

Analytical Applications: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its high boiling point and nonpolar nature, this compound can serve as a solvent or a component of the stationary phase in GC-MS analysis of volatile and semi-volatile nonpolar compounds.[9][10][11][12][13]

Protocol: Extraction of Volatile Organic Compounds (VOCs) for GC-MS Analysis

-

Sample Preparation: Weigh 1-5 grams of the solid sample (e.g., plant material, polymer) into a 20 mL headspace vial. For liquid samples, pipette 1-5 mL into the vial.

-

Solvent Addition: Add 5 mL of this compound to the vial.

-

Internal Standard: Spike the sample with an appropriate internal standard for quantification.

-

Extraction: Seal the vial and place it in a heated agitator (e.g., 60°C for 30 minutes) to facilitate the extraction of VOCs into the solvent.

-

GC-MS Analysis:

-

Inject 1 µL of the solvent layer into the GC-MS system.

-

GC Conditions (Example):

-

Inlet Temperature: 250°C

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column.

-

Oven Program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Scan Range: 40-500 m/z

-

-

Experimental Workflow for GC-MS Analysis:

References

- 1. This compound | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dielectric constant of liquid alkanes and hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. akjournals.com [akjournals.com]

No Documented Applications of 3-Ethyl-4,5-dimethyloctane in Organic Synthesis Found

A comprehensive review of chemical literature and databases reveals no specific applications of 3-Ethyl-4,5-dimethyloctane as a reactant, catalyst, or reagent in organic synthesis. This long-chain branched alkane, with the chemical formula C12H26, is a saturated hydrocarbon.[1][2][3] The absence of functional groups and the inherent strength of its carbon-carbon and carbon-hydrogen single bonds render the molecule largely inert under typical reaction conditions.

Saturated hydrocarbons, or alkanes, are characterized by their lack of reactivity, which is why they are often referred to as the "spectator" functional groups in organic chemistry.[4] Their primary utility in a laboratory or industrial setting is as non-polar solvents, capable of dissolving other non-polar substances. While this compound could theoretically be used in this capacity, there are no specific protocols or applications that distinguish it from more common alkane solvents like hexane or heptane.

Due to the lack of documented applications in organic synthesis, the creation of detailed application notes, experimental protocols, and quantitative data tables for this compound is not possible. The fundamental chemical properties of this molecule preclude its use in the construction of more complex organic structures, which is the primary goal of organic synthesis.

Understanding the Role of Alkanes in Chemistry

Alkanes are hydrocarbons that contain only single bonds.[4] Their structure consists of a carbon backbone with hydrogen atoms attached. The nomenclature of branched alkanes, such as this compound, is determined by the IUPAC (International Union of Pure and Applied Chemistry) system, which identifies the longest continuous carbon chain as the parent chain and names the branches as alkyl substituents.[5][6][7][8]

The general inertness of alkanes means they do not typically participate in the common reactions that are foundational to organic synthesis, such as nucleophilic substitution, elimination, or addition reactions. These reactions require the presence of functional groups (e.g., hydroxyl, carbonyl, halogens) that provide sites of reactivity.

In contrast to the inert nature of this compound, other more functionalized octane derivatives, such as 4-ethyloctanoic acid, do have applications in synthesis.[9] For instance, 4-ethyloctanoic acid can be used as a raw material for synthesizing new ester flavor compounds.[9] This highlights the critical role that functional groups play in defining the chemical utility of an organic molecule.

Visualization of Chemical Inertness

To illustrate the concept of chemical inertness versus reactivity in the context of organic synthesis, the following diagram provides a simplified logical workflow.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for 3-Ethyl-4,5-dimethyloctane as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-Ethyl-4,5-dimethyloctane as a reference standard in analytical chemistry, particularly for gas chromatography (GC) and mass spectrometry (MS) applications. Its well-defined structure and physicochemical properties make it a suitable marker for retention time indexing and quality control in the analysis of complex hydrocarbon mixtures.

Physicochemical Properties

This compound is a branched alkane with the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2][3][4][5] |

| Molecular Weight | 170.33 g/mol | [1][5][6] |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 62183-72-6 | [1][2][3][4] |

Applications in Analytical Chemistry

As a reference standard, this compound can be utilized in several analytical applications:

-

Retention Index Determination: In gas chromatography, the retention time of a compound can vary between different instruments and analytical conditions.[7] By using a series of n-alkanes as external standards, the retention time of an analyte can be converted to a more stable retention index (RI).[7][8][9] this compound, as a branched alkane, can serve as a specific marker within a complex mixture to verify retention indices calculated from n-alkane standards.

-

Internal Standard: In quantitative analysis, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes. While less common for this specific purpose, a C12 isomer like this compound could be used as an internal standard in the analysis of similar branched hydrocarbons, provided it is not present in the original sample.

-

System Suitability Testing: It can be included in a standard mixture to test the performance of a GC or GC-MS system, ensuring that the system can adequately separate and detect branched alkanes.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of this compound.

Materials:

-

This compound (high purity, >98%)

-

Hexane or Cyclohexane (analytical grade)

-

Volumetric flasks (1 mL, 10 mL)

-

Micropipettes

Protocol:

-

Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve the weighed compound in a 10 mL volumetric flask with hexane.

-

Ensure the compound is fully dissolved by gentle agitation.

-

Fill the flask to the mark with hexane.

-

-

Working Standard Solution (10 µg/mL):

-

Pipette 100 µL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with hexane.

-

This working solution can be used for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the retention time and mass spectrum of this compound.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Energy | 70 eV |

| Mass Scan Range | 40-300 amu |

Protocol:

-

Inject 1 µL of the 10 µg/mL working standard solution into the GC-MS system.

-

Acquire the data according to the conditions specified above.

-

Identify the peak corresponding to this compound and record its retention time.

-

Analyze the mass spectrum of the peak. For branched alkanes, expect to see characteristic fragmentation patterns, with preferential cleavage at the branching points.[7][10][11][12] The molecular ion peak (m/z 170) may be of low abundance or absent.[10][11][12]

Data Presentation

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value/Characteristic |

| Retention Time | Dependent on specific GC conditions, but will be consistent for a given method. |

| Molecular Ion (M+) | m/z 170 (may have low abundance or be absent)[12] |

| Key Fragment Ions | Expect significant peaks from cleavage at the ethyl and methyl branches. |

Visualizations

The following diagrams illustrate the workflow for using a reference standard and the concept of retention index calculation.

Caption: Workflow for using a reference standard in GC-MS analysis.

Caption: Concept of retention index calculation using n-alkane standards.

References

- 1. Hydrocarbon standards for GC analysis Reference Materials | LGC Standards [lgcstandards.com]

- 2. Retention Indices [phytohormones.info]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Compound 526425: 3-Ethyl-3,6-dimethyloctane - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 7. Kovats retention index - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. phytochemia.com [phytochemia.com]

- 10. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 11. store.astm.org [store.astm.org]

- 12. journal.standard.ac.ir [journal.standard.ac.ir]

Application Notes & Protocols: Purification of 3-Ethyl-4,5-dimethyloctane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of the branched alkane, 3-Ethyl-4,5-dimethyloctane. Two primary methods are presented: fractional distillation for bulk purification and preparative gas chromatography (pGC) for achieving high purity on a smaller scale. Additionally, a protocol for purity assessment using gas chromatography-mass spectrometry (GC-MS) is included. These methods are broadly applicable to the purification of other volatile and semi-volatile hydrocarbons.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a branched alkane, its physical properties, such as boiling point, are influenced by its molecular structure. Accurate purification is crucial for its use in research and development, where impurities can significantly affect experimental outcomes. This protocol outlines two effective methods for its purification.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. The boiling point is an estimate based on the properties of similar C12 branched alkanes, as branched alkanes typically have lower boiling points than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [4][5] |

| Molecular Weight | 170.33 g/mol | [4][5] |

| Estimated Boiling Point | 200 - 210 °C | |

| Appearance | Colorless liquid (expected) | N/A |

| Polarity | Nonpolar | N/A |

Purification Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the initial purity of the sample, the required final purity, and the quantity of material to be purified.

Fractional distillation is a suitable technique for separating components of a liquid mixture with close boiling points, typically differing by less than 25 °C.[6][7] This method is effective for purifying kilogram to multi-kilogram quantities of this compound from impurities with different boiling points.

Experimental Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a thermometer, and a heating mantle. Ensure all glassware is dry and joints are properly sealed.

-

Sample Preparation: Fill the round-bottom flask to no more than two-thirds of its volume with the crude this compound. Add boiling chips to ensure smooth boiling.

-

Distillation:

-

Begin heating the sample gently.

-

Observe the vapor rising through the fractionating column.

-

Maintain a slow and steady distillation rate by controlling the heating mantle temperature. A high reflux ratio (the ratio of condensate returning to the pot to the condensate collected) will improve separation.

-

Monitor the temperature at the top of the column. Collect the fraction that distills over at the expected boiling point range of this compound (approximately 200-210 °C).

-

-

Fraction Collection: Collect the purified product in a clean, dry receiving flask. It is advisable to collect an initial forerun and a final tail fraction separately from the main product fraction to maximize purity.

-

Purity Analysis: Analyze the collected fraction for purity using the GC-MS protocol detailed in section 4.

Expected Yield and Purity:

| Parameter | Expected Value |

| Expected Yield | 70-90% (depending on initial purity) |

| Expected Purity | >95% |

Preparative Gas Chromatography is a powerful technique for isolating pure compounds from a mixture on a smaller scale, typically for milligrams to several grams of material.[8][9] It offers very high resolution and is ideal for obtaining highly pure this compound.

Experimental Protocol:

-

Instrument Setup:

-

Injector: Set the injector temperature to 250 °C.

-

Column: Use a nonpolar preparative column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) suitable for hydrocarbon separation.

-

Oven Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min. Hold at 220 °C for 10 minutes.

-

Carrier Gas: Use high-purity helium or hydrogen at an appropriate flow rate for the column dimensions.

-

Detector: A thermal conductivity detector (TCD) or a flame ionization detector (FID) with a splitter to the collection trap.

-

Collection System: A cooled trap to condense the purified compound as it elutes from the column.

-

-

Sample Injection: Inject an appropriate volume of the crude this compound. The volume will depend on the column capacity.

-

Fraction Collection: Monitor the chromatogram in real-time. When the peak corresponding to this compound begins to elute, switch the effluent flow to the collection trap.

-

Recovery: After collection, rinse the trap with a small amount of a volatile solvent (e.g., pentane or hexane) to recover the purified product.

-

Solvent Removal: Carefully remove the solvent under a gentle stream of nitrogen or by rotary evaporation to obtain the pure this compound.

-

Purity Analysis: Confirm the purity of the collected fraction using the analytical GC-MS protocol.

Expected Yield and Purity:

| Parameter | Expected Value |

| Expected Yield | 50-80% (per injection cycle) |

| Expected Purity | >99% |

Purity Assessment Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and reliable technique for determining the purity of volatile and semi-volatile organic compounds.[10][11]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a high-purity solvent such as hexane or pentane.

-

Instrument Parameters:

-

GC Column: A standard nonpolar analytical column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 240 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate the peak areas of all detected compounds.

-

Calculate the purity as the percentage of the peak area of the target compound relative to the total peak area of all compounds in the chromatogram.

-

Data Presentation:

| Analyte | Retention Time (min) | Peak Area (%) | Identification |

| This compound | (To be determined) | >99% | Mass Spectrum |

| Impurities | (To be determined) | <1% | Mass Spectra |

Experimental Workflow and Diagrams

The logical flow of the purification and analysis process is depicted below.

Caption: Purification and analysis workflow for this compound.

Conclusion

The protocols described in this application note provide robust methods for the purification and purity assessment of this compound. Fractional distillation is recommended for larger quantities where high purity is not the primary concern, while preparative GC is the method of choice for obtaining highly pure material for sensitive applications. The GC-MS protocol ensures accurate determination of the final product's purity. These protocols can be adapted for the purification of other similar branched alkanes.

References

- 1. wwwsst.ums.edu.my [wwwsst.ums.edu.my]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Fractional Distillation [sites.pitt.edu]

- 7. byjus.com [byjus.com]

- 8. academic.oup.com [academic.oup.com]

- 9. [PDF] Preparative gas chromatography and its applications. | Semantic Scholar [semanticscholar.org]

- 10. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 11. smithers.com [smithers.com]

Application Notes and Protocols: Safe Handling of 3-Ethyl-4,5-dimethyloctane

Disclaimer: Specific handling and safety data for 3-Ethyl-4,5-dimethyloctane is limited. The following protocols and safety information are based on data for structurally similar flammable alkanes and general laboratory safety principles. Researchers should always consult the most current Safety Data Sheet (SDS) if one becomes available and perform a thorough risk assessment before use.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Number | 62183-72-6 | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available (Expected to be flammable) | |

| Density | Data not available | |

| Vapor Pressure | Data not available | |

| Solubility | Insoluble in water (predicted) | |

| XLogP3 | 5.8 | [1] |

Hazard Identification and Classification

Based on the data for similar alkanes, this compound is anticipated to have the following hazards.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | ❕ | Warning | H315: Causes skin irritation |

| Eye Irritation | ❕ | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | ❕ | Warning | H336: May cause drowsiness or dizziness |

Note: This classification is extrapolated from data for similar compounds like 4,5-Dimethyloctane[3].

Experimental Protocols

Proper PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard[4][5].

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., Nitrile rubber) of a suitable thickness. Inspect gloves for integrity before each use.

-

Lab Coat: A flame-resistant lab coat is required.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If working in a poorly ventilated area or if exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an organic vapor cartridge[4].

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood[5].

-

Keep away from heat, sparks, open flames, and other ignition sources[3][5].

-

Use only non-sparking tools and explosion-proof equipment[3][5].

-

Ground and bond containers when transferring material to prevent static discharge[3][5].

-

Avoid contact with skin and eyes. Avoid inhalation of vapor or mist[5].

-

Handle in accordance with good industrial hygiene and safety practices[5].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[3][5].

-

Keep in a designated flammable liquids storage cabinet.

-

Store away from strong oxidizing agents[3].

Small Spills (in a fume hood):

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills:

-

Evacuate the area immediately.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Contain the spill if possible without risk.

-

Follow institutional emergency response procedures.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist[4].

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops[4].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention[4].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Waste material should be considered hazardous.

-

Dispose of contents and container to an approved waste disposal plant[4][5]. Do not discharge into sewer systems[4].

Visualizations

The following diagram illustrates a logical workflow for the safe handling of this compound.

References

- 1. This compound | C12H26 | CID 53426026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. 3-Ethyloctane SDS, 5881-17-4 Safety Data Sheets - ECHEMI [echemi.com]

- 5. fishersci.com [fishersci.com]

Application Notes and Protocols: 3-Ethyl-4,5-dimethyloctane in Materials Science

Introduction

3-Ethyl-4,5-dimethyloctane is a saturated branched-chain hydrocarbon with the molecular formula C12H26. Its structure, featuring ethyl and methyl branches along an octane backbone, suggests physical and chemical properties that could be advantageous in several areas of materials science. Branched alkanes are known for their influence on viscosity, thermal properties, and reactivity, making them valuable components in fuels, lubricants, and polymers.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below, with n-dodecane (a straight-chain isomer) provided for comparison.

| Property | This compound | n-Dodecane |

| Molecular Formula | C12H26 | C12H26 |

| Molecular Weight | 170.33 g/mol | 170.34 g/mol |

| Boiling Point | Not available | 216.2 °C |

| Melting Point | Not available | -9.6 °C |

| Density | Not available | 0.749 g/cm³ |

| Appearance | Likely a colorless liquid | Colorless liquid |

Application Note 1: High-Octane Fuel Additive

Introduction: Branched alkanes typically exhibit higher octane ratings than their straight-chain counterparts, which makes them desirable as components in gasoline to prevent engine knocking.[1] The complex structure of this compound suggests it may have a high octane number, making it a potential candidate for a fuel additive or a component in synthetic fuels.

Potential Advantages:

-

Anti-Knock Properties: The branched structure is more resistant to auto-ignition under compression compared to linear alkanes.[2]

-

Improved Combustion Efficiency: More controlled combustion can lead to increased engine efficiency and performance.[3]

Experimental Protocol: Determination of Research Octane Number (RON)

This protocol outlines a standard method for evaluating the anti-knock characteristics of a fuel component.

Objective: To determine the Research Octane Number (RON) of a base fuel blended with this compound.

Materials:

-

Cooperative Fuel Research (CFR) engine

-

Base fuel (e.g., a standard gasoline without octane enhancers)

-

This compound (at least 98% purity)

-

Primary reference fuels (iso-octane and n-heptane)

Procedure:

-

Engine Calibration: Calibrate the CFR engine according to ASTM D2699 standard procedures using the primary reference fuels.

-

Blend Preparation: Prepare a series of fuel blends by adding this compound to the base fuel at varying concentrations (e.g., 5%, 10%, 15% by volume).

-

Engine Testing:

-

Introduce the first fuel blend into the CFR engine.

-

Adjust the compression ratio until a standard level of engine knock is detected.

-

Record the compression ratio.

-

-

Reference Fuel Testing:

-

Run blends of iso-octane and n-heptane through the engine.

-

Determine the composition of the reference fuel blend that produces the same knock intensity at the same compression ratio as the test fuel.

-

-

RON Calculation: The RON of the test fuel is the percentage by volume of iso-octane in the matching reference fuel blend.

-

Data Analysis: Plot the RON of the fuel blends as a function of the concentration of this compound to determine its blending octane value.

Application Note 2: Lubricant Base Oil or Additive

Introduction: Alkanes with 17 to 35 carbon atoms are major components of lubricating oils.[4] While C12H26 is shorter than a typical base oil, highly branched isomers can serve as viscosity modifiers or as components in synthetic lubricant formulations. Their hydrophobic nature also provides anti-corrosive properties.[4]

Potential Advantages:

-

Viscosity Modification: The branched structure can influence the viscosity index of a lubricant, potentially improving its performance over a range of temperatures.

-

Thermal Stability: Saturated alkanes are generally thermally stable, a desirable property for lubricants in high-temperature applications.

-

Hydrophobicity: Provides a barrier to water, protecting metal surfaces from corrosion.[4]

Experimental Protocol: Viscosity Index Measurement

Objective: To evaluate the effect of this compound on the viscosity index of a lubricant base oil.

Materials:

-

Standard lubricant base oil (e.g., a Group III mineral oil)

-

This compound (at least 98% purity)

-

Calibrated capillary viscometer

-

Constant temperature baths (40 °C and 100 °C)

Procedure:

-